molecular formula C26H25F4N3O3S B2411620 (S)-4A-(ethoxymethyl)-1-(4-fluorophenyl)-6-((4-(trifluoromethyl)phenyl)sulfonyl)-4,4a,5,6,7,8-hexahydro-1H-pyrazolo[3,4-g]isoquinoline CAS No. 1956435-30-5

(S)-4A-(ethoxymethyl)-1-(4-fluorophenyl)-6-((4-(trifluoromethyl)phenyl)sulfonyl)-4,4a,5,6,7,8-hexahydro-1H-pyrazolo[3,4-g]isoquinoline

Cat. No.: B2411620
CAS No.: 1956435-30-5
M. Wt: 535.56
InChI Key: SLKURXRZHJOZOD-VWLOTQADSA-N
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Description

(S)-4A-(ethoxymethyl)-1-(4-fluorophenyl)-6-((4-(trifluoromethyl)phenyl)sulfonyl)-4,4a,5,6,7,8-hexahydro-1H-pyrazolo[3,4-g]isoquinoline is a complex synthetic isoquinoline derivative of significant interest in medicinal chemistry and parasitology research. This compound is provided for research purposes to investigate novel anthelmintic (anti-parasitic) agents. Its molecular structure incorporates a pyrazolo[3,4-g]isoquinoline core, a scaffold known for its presence in bioactive natural products and synthetic pharmaceuticals . The strategic incorporation of fluorine atoms, including a 4-fluorophenyl group and a 4-(trifluoromethyl)phenylsulfonyl moiety, is a recognized strategy in modern drug design to enhance metabolic stability, improve lipophilicity, and fine-tune the compound's physicochemical properties . Research into related isoquinoline derivatives has demonstrated that such compounds can act as effective anthelmintics by targeting Slo-1 calcium-gated potassium channels in nematodes . This interaction can lead to paralysis and inhibition of gastro-intestinal nematodes and filariae, making this chemical class a promising area for developing new treatments for parasitic infections . As a fluorinated heterocycle, it serves as a valuable chemical tool for probing structure-activity relationships and for hit-to-lead optimization campaigns in antiparasitic drug discovery. This product is intended for laboratory research use only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

(4aS)-4a-(ethoxymethyl)-1-(4-fluorophenyl)-6-[4-(trifluoromethyl)phenyl]sulfonyl-4,5,7,8-tetrahydropyrazolo[3,4-g]isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25F4N3O3S/c1-2-36-17-25-14-18-15-31-33(22-7-5-21(27)6-8-22)24(18)13-20(25)11-12-32(16-25)37(34,35)23-9-3-19(4-10-23)26(28,29)30/h3-10,13,15H,2,11-12,14,16-17H2,1H3/t25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLKURXRZHJOZOD-VWLOTQADSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC12CC3=C(C=C1CCN(C2)S(=O)(=O)C4=CC=C(C=C4)C(F)(F)F)N(N=C3)C5=CC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC[C@@]12CC3=C(C=C1CCN(C2)S(=O)(=O)C4=CC=C(C=C4)C(F)(F)F)N(N=C3)C5=CC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25F4N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

535.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of the Cort-108297 enantiomer is the glucocorticoid receptor (GR) . The glucocorticoid receptor is a type of nuclear receptor that is activated by binding to glucocorticoid hormones, which are a class of corticosteroids. This receptor plays a crucial role in regulating various physiological processes, including metabolism, immune response, and stress response.

Biochemical Pathways

The antagonistic action of Cort-108297 on the glucocorticoid receptor can affect various biochemical pathways. For instance, it can influence the stress response pathway . Under stressful conditions, the body produces glucocorticoids that bind to and activate the GR. This activation triggers a cascade of events leading to the expression of genes that help the body cope with stress. By blocking GR activation, Cort-108297 can modulate this stress response.

Result of Action

The molecular and cellular effects of Cort-108297’s action are primarily related to its antagonistic effect on the glucocorticoid receptor. For example, it has been shown to decrease neuroendocrine stress responses and immobility in the forced swim test. This suggests that Cort-108297 can modulate neuronal activity and behavior through its action on the GR.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Cort-108297. For instance, the presence of stressors can increase the production of glucocorticoids, which may influence the effectiveness of Cort-108297 in antagonizing the GR. Additionally, factors such as pH, temperature, and the presence of other molecules can potentially affect the stability and activity of the compound.

Biochemical Analysis

Biological Activity

The compound (S)-4A-(ethoxymethyl)-1-(4-fluorophenyl)-6-((4-(trifluoromethyl)phenyl)sulfonyl)-4,4a,5,6,7,8-hexahydro-1H-pyrazolo[3,4-g]isoquinoline is a member of the pyrazoloisoquinoline family. This class of compounds has garnered attention due to their diverse biological activities, particularly in anti-inflammatory and analgesic applications. This article reviews the biological activity of this specific compound based on recent research findings, including structure-activity relationships (SAR), case studies, and in vitro and in vivo evaluations.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple functional groups that contribute to its biological activity. The presence of fluorine atoms and a sulfonyl group enhances its pharmacological properties by influencing solubility and receptor interactions.

Anti-inflammatory Effects

Recent studies have demonstrated that pyrazoloisoquinoline derivatives exhibit significant anti-inflammatory activity. For instance, one study reported that compounds from this class could inhibit inducible nitric oxide synthase (iNOS) and reduce nitric oxide (NO) release in lipopolysaccharide (LPS)-induced RAW 264.7 cell lines. The most promising derivatives showed IC50 values ranging from 20.76 μM to 47.76 μM for NO inhibition .

Table 1: NO Inhibition Potency of Pyrazoloisoquinoline Derivatives

CompoundIC50 (μM)Mechanism of Action
7a47.76iNOS inhibition
7b33.80iNOS inhibition
7d20.76iNOS inhibition
7f26.74iNOS inhibition

Molecular Docking Studies

Molecular docking studies have indicated that the trifluoromethyl group present in the compound enhances its binding affinity to target proteins by forming hydrogen bonds and halogen interactions . This feature is crucial as it increases the compound's potential efficacy against various inflammatory pathways.

Structure-Activity Relationship (SAR)

The SAR analysis revealed that modifications to the phenyl substituents significantly affect biological activity. Compounds with electron-withdrawing groups like trifluoromethyl exhibited enhanced activity compared to those with electron-donating groups .

Table 2: SAR Insights on Biological Activity

Substituent TypeActivity Impact
Electron-withdrawingIncreased activity
Electron-donatingDecreased activity

Case Studies

  • In Vivo Efficacy : In a murine model of inflammation induced by xylene, compounds similar to the target exhibited up to 64.4% inhibition of ear edema at a concentration of 10 mg/kg, comparable to standard anti-inflammatory drugs like celecoxib .
  • Cytotoxicity Assessments : The cytotoxic effects on cancer cell lines such as MCF-7 were evaluated, revealing moderate cytotoxicity with potential therapeutic implications for cancer treatment .

Q & A

Q. What are the recommended synthetic routes for this compound?

The synthesis involves multi-step reactions, including sulfonylation and cyclization. Key steps include coupling the fluorophenyl and trifluoromethylphenyl sulfonyl moieties under controlled conditions. Similar compounds utilize Fe(II)-catalyzed or UV-driven methods for heterocyclic ring formation . Optimization via heuristic algorithms (e.g., Bayesian optimization) can systematically explore parameters like temperature, solvent, and catalyst loading to improve yields .

Q. Which spectroscopic techniques are critical for structural characterization?

  • 1H/13C NMR : Essential for verifying stereochemistry and substituent positions, particularly the ethoxymethyl and sulfonyl groups .
  • HRMS (ESI) : Confirms molecular mass and isotopic patterns, critical for distinguishing between similar polycyclic structures .
  • X-ray crystallography : Resolves absolute configuration (e.g., (S)-enantiomer validation), as demonstrated in fluorophenyl-containing analogs .

Q. How can solubility challenges in biological assays be addressed?

The compound’s hydrophobicity requires formulation adjustments:

  • Use co-solvents (e.g., DMSO ≤0.1%) or cyclodextrin complexes.
  • Calculate Hansen solubility parameters (HSPiP software) to identify optimal solvents .
  • Derivatization (e.g., salt formation with HCl) may enhance aqueous solubility, as seen in related pyrazolo-isoquinoline derivatives .

Advanced Research Questions

Q. How can low yields in the sulfonylation step be mitigated?

  • Design of Experiments (DoE) : Systematically vary sulfonyl chloride equivalents, base strength, and reaction time. Bayesian optimization has outperformed manual screening in similar sulfonylation reactions .
  • Catalyst screening : Evaluate Pd or Cu catalysts for regioselective coupling, as applied in trifluoromethylphenyl sulfonyl derivatives .

Q. What methods validate target engagement in kinase inhibition studies?

  • SPR (Surface Plasmon Resonance) : Measures binding kinetics (KD) using immobilized kinase domains .
  • Cellular thermal shift assay (CETSA) : Confirms target engagement in live cells by monitoring protein stability shifts post-treatment .
  • Radioligand displacement : Use [3H]-labeled analogs to quantify IC50 values, ensuring consistency with fluorophenyl-tagged reference compounds .

Q. How to resolve contradictions in reported IC50 values across studies?

  • Assay standardization : Control variables like ATP concentration (for kinase assays) and cell passage number .
  • Orthogonal validation : Compare enzymatic inhibition (e.g., ADP-Glo™) with cell-based proliferation assays .
  • Meta-analysis : Pool raw data from independent studies to identify outliers or assay-specific artifacts .

Methodological Considerations

Q. What computational tools predict metabolic stability?

  • CYP450 docking simulations : Use Schrödinger Suite or AutoDock Vina to assess interactions with CYP3A4/2D6 isoforms.
  • In silico metabolism prediction (e.g., StarDrop™) : Identifies vulnerable sites (e.g., ethoxymethyl cleavage) .

Q. How to optimize enantiomeric purity during synthesis?

  • Chiral HPLC : Employ columns like Chiralpak® AD-H with hexane/ethanol gradients for (S)-enantiomer resolution .
  • Asymmetric catalysis : Use Evans oxazaborolidine catalysts for stereocontrol during pyrazole ring formation .

Data Interpretation

Q. How to analyze conflicting cytotoxicity data in different cell lines?

  • Transcriptomic profiling : Compare gene expression (e.g., ABC transporters) in resistant vs. sensitive lines .
  • Pharmacokinetic modeling : Integrate cellular uptake rates (e.g., PAMPA permeability) with cytotoxicity IC50 .

Q. What strategies confirm off-target effects in vivo?

  • Chemical proteomics : Use affinity-based pull-down assays with biotinylated probes to identify non-target interactions .
  • Phenotypic screening : Compare knockout vs. wild-type animal models to isolate target-specific effects .

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